1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-
Description
1H-Pyrrole-2,5-dione derivatives are a class of organic compounds that have garnered interest due to their potential applications in various fields, including corrosion inhibition and pharmaceuticals. These derivatives are characterized by a pyrrole-2,5-dione core, which can be substituted with different functional groups to yield compounds with diverse properties and applications .
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives can be achieved through various methods. For instance, derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) have been synthesized and used as corrosion inhibitors . Another approach involves a one-pot, four-component condensation reaction to synthesize pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which shows the versatility of the pyrrole-2,5-dione scaffold in facilitating complex reactions . Additionally, pyrrolo[3,4-c] benzazepine-4,10(2H, 5H)-dione and its derivatives have been prepared through ring enlargement and TosMIC addition, demonstrating the adaptability of the core structure in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives is crucial in determining their chemical and biological activities. Quantum chemical calculations using Density Functional Theory (DFT) have been employed to understand the relationship between molecular structures and their inhibition efficiencies in the context of corrosion inhibition . NMR and mass spectrometry techniques have been used to confirm the structures of synthesized derivatives, such as pyrrolidine-2,3-dione derivatives, which further highlights the importance of structural analysis in the development of these compounds .
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione derivatives participate in various chemical reactions, which can be tailored to produce compounds with desired properties. For example, the cyclocondensation of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran leads to the formation of furo[2,3-b]pyridines, showcasing the reactivity of the pyrrole-2,5-dione core in heterocyclic synthesis . The reactivity of these derivatives can be influenced by the nature of the substituents and the reaction conditions, leading to a wide range of potential products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structures. The adsorption of these derivatives on steel surfaces, as studied through thermodynamic data and XPS analysis, indicates that their chemical properties, such as chemisorption, play a significant role in their function as corrosion inhibitors . The electronic properties derived from DFT studies also contribute to our understanding of their behavior in chemical reactions and potential applications .
Scientific Research Applications
Organophosphorus Azoles and Quantum Chemistry
Organophosphorus compounds incorporating azoles, including pyrroles, have been extensively studied for their stereochemical structure using NMR spectroscopy and quantum chemistry. These studies, focusing on tetra-, penta-, and hexacoordinated phosphorus atoms, provide insights into the molecular structure and isomerization processes of such compounds, potentially including derivatives of 1H-Pyrrole-2,5-dione (Larina, 2023).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a saturated scaffold closely related to pyrroles, has been extensively explored in drug discovery for its ability to efficiently explore pharmacophore space and contribute significantly to the stereochemistry of molecules. This review highlights the importance of pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, in the synthesis of biologically active compounds, emphasizing the role of stereochemistry in drug efficacy (Petri et al., 2021).
Conjugated Polymers with IsoDPP, BDP, or NDP
Conjugated polymers containing diketopyrrolopyrrole (DPP) and its isomers or derivatives, such as isoDPP, are critical in electronic devices due to their optical, electrochemical, and device performance. These studies provide a foundation for understanding the applications of 1H-Pyrrole-2,5-dione derivatives in the development of high-performance electronic materials (Deng et al., 2019).
Chemistry and Properties of Benzimidazolyl and Benzthiazolyl Compounds
The review of compounds containing benzimidazole and benzthiazole derivatives, which share structural similarities with 1H-Pyrrole-2,5-dione derivatives, outlines their preparation, properties, and complexation behavior. This comprehensive overview aids in understanding the versatile applications of these heterocyclic compounds in various scientific fields (Boča et al., 2011).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, closely related to 1H-Pyrrole-2,5-dione, are highlighted for their widespread use as dyes and in electronic applications. The review provides insights into their synthesis, reactivity, and the relationship between structure and optical properties, underscoring the importance of these compounds in industrial and research applications (Grzybowski & Gryko, 2015).
properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-15-9-10-16(21)19(15)12-7-5-11(6-8-12)17-18-13-3-1-2-4-14(13)22-17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGCPIFVRJFAKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066103 | |
Record name | 1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]- | |
CAS RN |
16707-41-8 | |
Record name | N-[p-(2-Benzoxazolyl)phenyl]maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16707-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-(2-Benzoxazolyl)phenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016707418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16707-41-8 | |
Source | DTP/NCI | |
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Record name | 1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(P-(2-BENZOXAZOLYL)PHENYL)MALEIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF3P4V0PO3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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